4-Fluoro-3-nitrobenzyl alcohol
Overview
Description
4-Fluoro-3-nitrobenzyl alcohol can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C.
Scientific Research Applications
Photostability Enhancement in Fluorescence Applications
4-Fluoro-3-nitrobenzyl alcohol has been identified as a compound that can enhance the photostability of fluorophores. This is particularly important in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Its conjugation with cyanine fluorophores, for instance, significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011).
Role in Single-Molecule Fluorescence Imaging
In the context of single-molecule fluorescence and fluorescence resonance energy transfer imaging, this compound serves to mitigate unwanted photophysical processes like blinking and photobleaching. This compound, along with others like cyclooctatetraene and Trolox, has been shown to favorably attenuate these issues in a concentration-dependent and context-dependent manner (Dave et al., 2009).
Photocatalytic Oxidation in Chemical Synthesis
This compound has been used in photocatalytic oxidation processes to convert benzyl alcohol and its derivatives into corresponding aldehydes. This reaction, which is facilitated by titanium dioxide under O2 atmosphere, has been shown to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Enzymatic Transformation Studies
Research has also delved into the enzymatic transformation of this compound. For instance, a study explored its conversion into S-sulfate in rat liver cytosol, revealing interesting insights into the biological transformations of this compound (Watabe et al., 1985).
Use in Photoreactive Applications
The compound has been utilized in photoreactive applications, particularly in photoaffinity labeling and crosslinking of biomolecules. Its efficiency and potential in drug discovery and protein engineering have been highlighted (Wang et al., 2020).
Photochemical Reaction Mechanisms
Studies have investigated the photochemical reaction mechanisms of this compound derivatives. These insights are crucial in understanding the compound’s behavior under different photophysical conditions (Gáplovský et al., 2005).
Catalysis and Chemical Transformations
This compound has been used in various catalytic and chemical transformation studies. For instance, its role in the chemoselective hydrogenation of nitrobenzaldehyde to nitrobenzyl alcohol using gold catalysts highlights its versatility in chemical synthesis (Li et al., 2015).
Safety and Hazards
4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWJZTFMDWSRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400189 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-69-5 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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